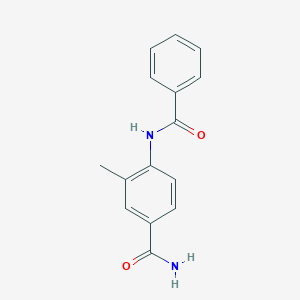

4-(benzoylamino)-3-methylbenzamide

Description

Properties

IUPAC Name |

4-benzamido-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10-9-12(14(16)18)7-8-13(10)17-15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEVPPCOUMIGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-(benzoylamino)-3-methylbenzamide, differing primarily in substituents at C4 or C3:

Key Observations :

- Lipophilicity: The benzoylamino group in 4-(benzoylamino)-3-methylbenzamide likely increases logP compared to the amino-substituted analog (N-(4-aminophenyl)-3-methylbenzamide) but remains less lipophilic than the butanoyl derivative .

Pharmacological and Physicochemical Properties

- Stability: The benzoylamino group may improve metabolic stability compared to primary amines (e.g., N-(4-aminophenyl)-3-methylbenzamide), which are prone to oxidation or enzymatic degradation.

- Solubility : The polar amide and benzoyl groups could enhance aqueous solubility relative to purely aromatic analogs, though this requires experimental validation.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-(benzoylamino)-3-methylbenzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. A common approach includes coupling 3-methylbenzoyl chloride with a benzoylamino-containing precursor under anhydrous conditions. For example, amide bond formation via Schotten-Baumann reaction or using coupling agents like EDC/HOBt in dichloromethane. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Safety protocols for handling reactive intermediates (e.g., acyl chlorides) should follow guidelines for eye protection, ventilation, and emergency flushing .

Advanced: How can computational methods like DFT predict the reactivity of 4-(benzoylamino)-3-methylbenzamide in catalytic processes?

Density Functional Theory (DFT) calculations can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. For example, the benzoylamino group’s electron-withdrawing effect may lower the LUMO energy, enhancing reactivity in metal-catalyzed cross-couplings. Studies on analogous compounds (e.g., triazole derivatives) show that substituent effects on charge distribution correlate with experimental catalytic activity .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 4-(benzoylamino)-3-methylbenzamide?

- NMR : H and C NMR confirm regiochemistry; the benzoylamino NH proton typically appears as a singlet near δ 10–12 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, validating the planar arrangement of the benzamide moiety and steric effects of substituents .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm) and N-H (~3300 cm) confirm functional groups .

Advanced: What strategies resolve contradictions in biological activity data across studies involving benzamide derivatives?

Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Standardized Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and replicate assays with positive/negative controls .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzoylamino with acetyl groups) to isolate contributing factors .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Basic: What are key considerations when designing in vitro assays to evaluate the antimicrobial potential of 4-(benzoylamino)-3-methylbenzamide?

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include reference antibiotics (e.g., ciprofloxacin) for comparison .

- Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid solvent toxicity.

- Time-Kill Assays : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

Advanced: How does the benzoylamino group influence the binding affinity of 3-methylbenzamide derivatives to biological targets?

The benzoylamino group enhances hydrogen bonding and π-π stacking with target proteins. For example, in kinase inhibitors, this group interacts with ATP-binding pockets via NH···O and aromatic interactions. Comparative studies show that removing the benzoylamino moiety reduces binding affinity by >50% in analogues, as seen in oxadiazole-based inhibitors . Molecular docking (e.g., AutoDock Vina) can map these interactions using crystal structures of target proteins .

Basic: What are the stability profiles of 4-(benzoylamino)-3-methylbenzamide under varying pH conditions?

The compound is stable in neutral buffers (pH 6–8) but hydrolyzes under strong acidic (pH <3) or basic (pH >10) conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. LC-MS monitors degradation products, such as 3-methylbenzoic acid and benzamide derivatives .

Advanced: How can QSAR models optimize the pharmacokinetic properties of 4-(benzoylamino)-3-methylbenzamide derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate logP, polar surface area, and hydrogen-bond donors/acceptors with bioavailability. For instance, derivatives with logP 2–3 show improved intestinal absorption, while excessive hydrophobicity (logP >4) reduces solubility. Molecular dynamics simulations further predict blood-brain barrier permeability .

Basic: What safety precautions are essential when handling 4-(benzoylamino)-3-methylbenzamide in laboratory settings?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis.

- First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

Advanced: What mechanistic insights explain the anticancer activity of benzamide derivatives like 4-(benzoylamino)-3-methylbenzamide?

These compounds often inhibit histone deacetylases (HDACs) or topoisomerases. For example, HDAC inhibition increases histone acetylation, promoting apoptosis in cancer cells. Flow cytometry (Annexin V/PI staining) and Western blot (cleaved caspase-3) validate apoptotic pathways. Comparative studies with SAHA (suberoylanilide hydroxamic acid) benchmark potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.